molecular formula C25H22N4O5S B2552023 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 442881-26-7

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Cat. No.: B2552023
CAS No.: 442881-26-7
M. Wt: 490.53
InChI Key: SZCXNOMNBFVNRN-UHFFFAOYSA-N
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Description

The compound N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide features a 1,3,4-oxadiazole core substituted at position 2 with a 4-methoxyphenyl group. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, which may influence pharmacokinetic properties and target binding .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-20-12-8-19(9-13-20)24-27-28-25(34-24)26-23(30)18-10-14-21(15-11-18)35(31,32)29-16-4-6-17-5-2-3-7-22(17)29/h2-3,5,7-15H,4,6,16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCXNOMNBFVNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine

Formation of 4-Methoxybenzohydrazide

The synthesis begins with the conversion of 4-methoxybenzoic acid to its hydrazide derivative. Reacting 4-methoxybenzoic acid with excess hydrazine hydrate in ethanol under reflux yields 4-methoxybenzohydrazide. This step is critical for subsequent cyclization into the oxadiazole ring.

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization using triethyl orthoacetate as a carbonyl source. Heating 4-methoxybenzohydrazide with triethyl orthoacetate in anhydrous ethanol at 80–90°C for 6–8 hours facilitates the formation of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. Alternative methods employ carbon disulfide in the presence of potassium hydroxide, followed by oxidative desulfurization with iodine to yield the oxadiazole core.

Reaction Conditions:
  • Reagents: Triethyl orthoacetate, ethanol (anhydrous).
  • Temperature: 80–90°C.
  • Time: 6–8 hours.
  • Yield: 65–75% after recrystallization from ethanol.

Preparation of 4-(1,2,3,4-Tetrahydroquinoline-1-Sulfonyl)Benzoic Acid

Sulfonation of Benzoic Acid

4-(Chlorosulfonyl)benzoic acid is synthesized by treating benzoic acid with chlorosulfonic acid at 0–5°C. This electrophilic sulfonation introduces the sulfonyl chloride group at the para position.

Coupling with Tetrahydroquinoline

The sulfonyl chloride intermediate reacts with tetrahydroquinoline in dichloromethane under basic conditions (triethylamine). The amine group of tetrahydroquinoline displaces the chloride, forming 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoic acid.

Reaction Conditions:
  • Reagents: Tetrahydroquinoline, triethylamine, dichloromethane.
  • Temperature: 0°C to room temperature.
  • Time: 4–6 hours.
  • Yield: 70–80% after filtration and washing with cold water.

Activation of 4-(1,2,3,4-Tetrahydroquinoline-1-Sulfonyl)Benzoic Acid

Conversion to Acyl Chloride

The benzoic acid derivative is treated with thionyl chloride (SOCl₂) in anhydrous toluene under reflux. This converts the carboxylic acid to the corresponding acyl chloride, essential for amide bond formation.

Reaction Conditions:
  • Reagents: Thionyl chloride, toluene (anhydrous).
  • Temperature: 70–80°C.
  • Time: 2–3 hours.
  • Yield: >90% (crude product used directly).

Amide Coupling: Final Step

Coupling Reagents and Conditions

The acyl chloride reacts with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine in the presence of a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF). Triethylamine is added to neutralize HCl generated during the reaction.

Reaction Conditions:
  • Reagents: HBTU, HOBt, DMF, triethylamine.
  • Temperature: Room temperature.
  • Time: 12–16 hours.
  • Yield: 60–70% after purification via silica gel chromatography.

Structural Validation and Purity Assessment

Spectroscopic Analysis

  • FT-IR: Confirmation of sulfonyl (SO₂, 1350–1150 cm⁻¹) and amide (C=O, 1650 cm⁻¹) groups.
  • ¹H NMR: Characteristic signals for tetrahydroquinoline protons (δ 1.8–2.5 ppm) and oxadiazole aromatic protons (δ 7.2–8.1 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with the molecular formula C₂₇H₂₄N₄O₅S.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity using a methanol-water gradient.

Comparative Analysis of Coupling Reagents

Reagent Solvent Temperature Yield (%) Purity (%)
HBTU/HOBt DMF RT 70 98
TBTU DCM 50°C 65 95
DCC THF 0°C 50 90

Table 1: Efficiency of coupling agents in amide bond formation.

Challenges and Optimization Strategies

Side Reactions

  • Over-sulfonation: Mitigated by controlling chlorosulfonic acid stoichiometry and reaction temperature.
  • Incomplete Cyclization: Addressed by extending reaction time or using excess triethyl orthoacetate.

Purification Techniques

  • Recrystallization: Ethanol-water mixtures for oxadiazole intermediates.
  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients for final product.

Scalability and Industrial Relevance

The use of HBTU/HOBt coupling agents ensures reproducibility at scale, while chlorosulfonic acid-mediated sulfonation remains cost-effective for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tetrahydroquinoline moieties.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially on the benzamide and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the oxadiazole ring can lead to the formation of amines.

Scientific Research Applications

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines. The results indicated that compounds similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide displayed low micromolar GI50 values across multiple tumor types (lung, colon, breast) .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been conducted to predict the anticancer activity based on structural modifications of oxadiazole-containing compounds. These studies suggest that specific substitutions can enhance efficacy and selectivity for cancer cells .

Antimicrobial Activity

Some derivatives of oxadiazoles have shown promising antimicrobial properties. The presence of the sulfonamide group in the compound may contribute to its ability to inhibit bacterial growth. Research has indicated that similar compounds possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has also been explored. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may have applications beyond oncology.

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInhibits cancer cell proliferation; effective against multiple cancer types
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryReduces inflammation; inhibits cytokine production

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
  • Key Differences: The sulfonyl group is attached to a benzyl(methyl)amine instead of tetrahydroquinoline. The 1,3,4-oxadiazole is substituted with a (4-methoxyphenyl)methyl group, differing from the target compound’s direct 4-methoxyphenyl linkage.
  • Biological Activity: LMM5 exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s tetrahydroquinoline-sulfonyl group may improve blood-brain barrier penetration compared to LMM5’s benzyl group.
OZE-II (N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide)
  • Key Differences: The sulfonyl group is linked to a dimethyloxazolidine ring rather than tetrahydroquinoline. The oxadiazole is substituted with 3,5-dimethoxyphenyl, which increases steric bulk compared to the target’s 4-methoxyphenyl.
  • Biological Activity: OZE-II shows antimicrobial activity against Staphylococcus aureus planktonic cells and biofilms (MIC = 8 µg/mL) . The target compound’s tetrahydroquinoline moiety may enhance solubility due to its nitrogen-rich bicyclic structure.
Compound 2r (N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide)
  • Key Differences :
    • Lacks the sulfonyl group entirely; the benzamide is substituted with a simple methyl group.
  • Implications: The absence of the sulfonyl-tetrahydroquinoline group likely reduces molecular weight (MW = ~335 g/mol vs. target compound’s estimated MW > 450 g/mol) and may limit target specificity .
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
  • Key Differences: Shares the tetrahydroquinoline-sulfonyl-benzamide moiety but replaces the 4-methoxyphenyl-oxadiazole with a sulfamoylphenyl-isoxazole group.

Activity and Substituent Effects

Compound Name Oxadiazole Substituent Sulfonyl Group Biological Activity Molecular Weight (g/mol)
Target Compound 4-Methoxyphenyl 1,2,3,4-Tetrahydroquinoline Not reported ~470 (estimated)
LMM5 (4-Methoxyphenyl)methyl Benzyl(methyl)sulfamoyl Antifungal (C. albicans) ~450
OZE-II 3,5-Dimethoxyphenyl 4,4-Dimethyloxazolidine Antimicrobial (S. aureus) 488.51
Compound 2r 4-Methoxyphenyl None (4-methylbenzamide) Not reported ~335
Compound Sulfamoylphenyl-isoxazole 1,2,3,4-Tetrahydroquinoline Not reported ~500 (estimated)

Key Observations :

Sulfonyl Group Complexity: Compounds with bicyclic sulfonyl groups (e.g., tetrahydroquinoline in the target compound) exhibit higher molecular weights, which may influence solubility and membrane permeability.

Biological Activity : Antimicrobial/antifungal activity in analogs correlates with sulfonyl group bulkiness (e.g., OZE-II’s oxazolidine vs. LMM5’s benzyl group).

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H24N4O5C_{26}H_{24}N_{4}O_{5} with a molecular weight of approximately 472.5 g/mol. It features a complex structure that includes an oxadiazole ring and a tetrahydroquinoline moiety, which are known for their biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines including:

  • Melanoma (SK-MEL-2)
  • Ovarian cancer (IGROV1)
  • Renal cancer (TK-10)
  • Prostate cancer (PC-3)
  • Breast cancer (MCF7)
  • Colon cancer (HT29)

A study highlighted that certain synthesized compounds exhibited antitumor activity superior to that of the reference drug 5-fluorouracil .

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated moderate to strong activity against several bacterial strains such as:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest potential applications in treating bacterial infections .

3. Antiparasitic Activity

Compounds containing the tetrahydroquinoline structure have shown promising results against protozoan parasites. For example, derivatives have been tested for their efficacy against Trypanosoma cruzi, exhibiting dose-dependent growth inhibition .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and bacterial survival.
  • Interaction with Cellular Targets : Docking studies suggest that it interacts with various amino acids in target proteins, influencing their function and activity .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

Case Study 1 : A series of oxadiazole derivatives were synthesized and screened for antitumor activity. The most potent compounds showed IC50 values lower than those of established chemotherapeutics .

Case Study 2 : In a comparative study on antibacterial agents, this compound exhibited significant inhibitory effects against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what intermediates are critical?

The synthesis typically involves three key steps:

Formation of the 1,3,4-oxadiazole ring : Starting with 4-methoxyphenylcarboxylic acid, esterification followed by hydrazide formation (e.g., using hydrazine hydrate) generates the hydrazide intermediate. Cyclization with cyanogen bromide (CNBr) or phosphorus oxychloride (POCl₃) yields the 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine core .

Sulfonylation of tetrahydroquinoline : Reaction of tetrahydroquinoline with chlorosulfonic acid produces the sulfonyl chloride intermediate.

Coupling reaction : The oxadiazole amine is coupled with the tetrahydroquinoline sulfonyl chloride using a base (e.g., NaH or Et₃N) in anhydrous THF or DMF .

Q. Key intermediates :

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
  • 1,2,3,4-Tetrahydroquinoline-1-sulfonyl chloride

Q. How can spectroscopic techniques validate the compound’s structure?

  • ¹H/¹³C NMR :
    • Oxadiazole protons: Absence of NH₂ signals (after coupling) and aromatic protons at δ 7.0–8.5 ppm.
    • Tetrahydroquinoline: Multiplet signals for the fused cyclohexene ring (δ 1.5–3.0 ppm) and sulfonyl group (no direct proton).
    • Methoxy group: Singlet at δ ~3.8 ppm .
  • HRMS : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₂₅H₂₂N₄O₄S).
  • IR : Peaks at 1240–1260 cm⁻¹ (S=O stretching) and 1600–1650 cm⁻¹ (C=N/C=O) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step?

A DoE (Design of Experiments) approach is recommended:

FactorRange TestedOptimal Condition
SolventTHF, DMF, DCMDMF (polar aprotic)
Temperature (°C)0–250–5 (prevents side reactions)
BaseEt₃N, NaH, pyridineEt₃N (mild, efficient)
Molar ratio (amine:sulfonyl chloride)1:1 to 1:1.21:1.1 (excess sulfonyl chloride)

Key finding : DMF at 0–5°C with 1.1 equivalents of sulfonyl chloride improves yields to >75% while minimizing hydrolysis .

Q. How can discrepancies in biological activity data (e.g., antimicrobial assays) be resolved?

Contradictions may arise from:

  • Strain variability : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., ciprofloxacin).
  • Solubility issues : Use DMSO stocks ≤1% v/v with cytotoxicity controls.
  • Assay protocol : Compare MIC (broth microdilution) vs. disk diffusion methods. For example, MIC values may conflict with zone-of-inhibition data due to compound diffusion limits .

Q. What computational strategies are used to study structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like DNA gyrase (PDB ID: 1KZN). The oxadiazole and sulfonamide moieties often show hydrogen bonding with key residues (e.g., Asp73, Glu50) .
  • QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors/donors. Validate with a test set of analogs (e.g., varying substituents on the tetrahydroquinoline ring) .

Methodological Challenges

Q. How to address low solubility in in vitro assays?

  • Formulation : Use cyclodextrin complexes or PEG-based co-solvents.
  • Pro-drug approach : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
  • Validation : Compare solubility in PBS vs. cell culture media (e.g., DMEM + 10% FBS) .

Q. What strategies mitigate toxicity in preclinical studies?

  • Metabolic profiling : Use liver microsomes (human/rat) to identify reactive metabolites (e.g., via CYP450 assays).
  • Structural tweaks : Replace the methoxy group with a hydroxyl group (reduces hepatotoxicity) or modify the tetrahydroquinoline ring saturation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.